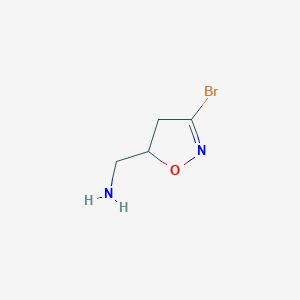

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is built around a five-membered heterocyclic ring containing both nitrogen and oxygen atoms in a 1,2-relationship, characteristic of the isoxazole family. The compound features a partially saturated ring system where the 4,5-positions are reduced, creating a dihydroisoxazole framework that exhibits distinct conformational properties compared to fully aromatic isoxazole derivatives.

The stereochemical analysis reveals that the compound possesses a chiral center at the 5-position of the dihydroisoxazole ring, where the aminomethyl substituent is attached. This chirality introduces important considerations for both synthetic applications and biological activity, as different enantiomers may exhibit varying reactivity patterns and biological properties. The presence of the bulky bromine atom at the 3-position creates additional steric influences that affect the overall molecular conformation and reactivity profile.

Computational studies indicate that the dihydroisoxazole ring adopts a slightly puckered conformation rather than a planar arrangement, with the nitrogen and oxygen atoms maintaining their characteristic bonding patterns. The aminomethyl group at the 5-position exhibits rotational freedom around the carbon-carbon bond connecting it to the heterocyclic ring, allowing for multiple conformational states in solution. This conformational flexibility has significant implications for the compound's chemical reactivity and potential for forming intermolecular interactions.

The molecular geometry analysis shows that the compound maintains the characteristic bond angles and distances associated with dihydroisoxazole systems while accommodating the steric requirements of both the bromine substituent and the aminomethyl group. The spatial arrangement of these functional groups creates a unique three-dimensional structure that influences both the chemical and physical properties of the molecule.

Properties

IUPAC Name |

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLOZBWSBAUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization of Dibromoformoxime and Functionalized Alkenes

The reaction of dibromoformoxime with alkenes in the presence of a base, as demonstrated in WO2006038657A1, offers a foundational pathway. In this method, dibromoformoxime reacts with 2-methylpropene under basic conditions (e.g., potassium carbonate in methyl isobutyl ketone) to yield 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. To adapt this for (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine, the alkene component must incorporate a methanamine group.

Proposed Adaptation :

- Alkene Selection : Replace 2-methylpropene with a protected allylamine derivative, such as $$ \text{CH}2=\text{CH}-\text{CH}2-\text{NHBoc} $$ (Boc = tert-butyloxycarbonyl).

- Cyclization : React the protected allylamine with dibromoformoxime in the presence of $$ \text{K}2\text{CO}3 $$ at 0–20°C.

- Deprotection : Treat the cyclized product with acidic conditions (e.g., HCl in dioxane) to remove the Boc group, yielding the free amine.

Challenges :

- Stability of the Boc group under basic reaction conditions.

- Regioselectivity of the cyclization step to ensure correct positioning of the bromine and methanamine substituents.

Solvent and Temperature Optimization

The original patent reports yields exceeding 90% when using methyl isobutyl ketone as the solvent. For the amine-functionalized alkene, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility and reaction efficiency.

Oxime Intermediate-Based Approaches

Oximation Followed by Cyclization

CN107652246B details the synthesis of 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole via oxime intermediates. This approach can be modified to introduce the methanamine group during the oximation step.

Proposed Pathway :

- Aldehyde Precursor Synthesis : Prepare 5-(aminomethyl)-2-bromobenzaldehyde by brominating 2-methylbenzaldehyde followed by reductive amination.

- Oximation : Treat the aldehyde with hydroxylamine hydrochloride in a basic medium to form the corresponding oxime.

- Cyclization : Introduce ethylene gas under pressure (0.1–6 MPa) in the presence of a chlorinating agent (e.g., N-chlorosuccinimide) to form the dihydroisoxazole ring.

Critical Parameters :

- Temperature Control : Maintaining 0–20°C during oximation prevents premature cyclization.

- Catalyst Selection : Ferric chloride ($$ \text{FeCl}_3 $$) at 0.005 mol% accelerates the cyclization.

Functionalization of Pre-Formed Dihydroisoxazole Intermediates

Bromination and Subsequent Amination

Starting with a dihydroisoxazole bearing a methyl group at position 5, bromination followed by amination could yield the target compound.

Stepwise Protocol :

- Bromination : Treat 5-methyl-4,5-dihydroisoxazole with $$ \text{N}-bromosuccinimide $$ (NBS) under radical initiation to introduce bromine at position 3.

- Amination : Convert the 5-methyl group to methanamine via a Hofmann rearrangement or Curtius reaction.

Limitations :

- Low regioselectivity during bromination.

- Side reactions during amination due to the reactivity of the dihydroisoxazole ring.

Comparative Analysis of Methodologies

Mechanistic Insights and Reaction Optimization

Role of Bases in Cyclization

Alkali metal carbonates (e.g., $$ \text{K}2\text{CO}3 $$) deprotonate dibromoformoxime, facilitating nucleophilic attack by the alkene. For amine-containing alkenes, weaker bases like sodium bicarbonate ($$ \text{NaHCO}_3 $$) may mitigate deprotection.

Solvent Effects

Non-polar solvents (e.g., methyl isobutyl ketone) favor cyclization by stabilizing intermediates. Polar solvents (e.g., DMF) improve solubility of amine precursors but may hinder product isolation.

Chemical Reactions Analysis

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound has been studied for its potential as a transglutaminase (TG) inhibitor , which is relevant in treating conditions such as fibrosis and ischemic reperfusion injury .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The most active derivative showed an IC50 value of 10 µM against HepG2 liver cancer cells, indicating promising anticancer potential .

- Anti-inflammatory Properties

- Antimicrobial Activity

Table 1: Anticancer Activity of Derivatives

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | MCF7 | 15 |

| Active Derivative 1 | A549 | 12 |

| Active Derivative 2 | HepG2 | 10 |

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The study identified a derivative with an IC50 value of 10 µM against HepG2 cells, suggesting that structural modifications could enhance efficacy against liver cancer .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups, underscoring its therapeutic potential in inflammatory diseases .

Mechanism of Action

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: is compared with other similar compounds, such as 3-bromoisoxazole and 4,5-dihydroisoxazole derivatives . Its uniqueness lies in its specific structural features and reactivity profile, which make it suitable for certain applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine are best contextualized by comparing it to analogs with substitutions at the 3-position or modifications to the dihydroisoxazole core. Below is a detailed analysis:

Structural Analogues

Research Findings and Trends

- Stereochemistry Matters : Enantiomeric purity significantly impacts biological efficacy. For example, (S)-enantiomers of bromo-dihydroisoxazole derivatives are consistently more active than their (R)-counterparts .

- Substituent Effects : Bromine > Ethyl > Isopropyl > Methyl in terms of enzymatic inhibition potency, correlating with electronegativity and steric bulk .

Biological Activity

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

The compound belongs to the class of isoxazoles, characterized by a five-membered ring containing nitrogen and oxygen atoms. The synthesis of this compound typically involves cycloaddition reactions, specifically the (3 + 2) cycloaddition of nitrile oxides with alkenes to form the isoxazole ring. Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes or receptors, influencing their activity and leading to various biological effects. Notably, it has been investigated for its ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is often overexpressed in cancer cells .

Anticancer Properties

- GAPDH Inhibition : Recent studies have demonstrated that derivatives of this compound can effectively inhibit GAPDH in pancreatic ductal adenocarcinoma (PDAC) cells. This inhibition disrupts the glycolytic pathway, which is crucial for cancer cell metabolism, thereby inducing apoptosis selectively in cancer cells while sparing normal cells .

- Case Study : A study evaluating the antiproliferative effects of 3-bromo-isoxazoline derivatives on PDAC cells revealed significant reductions in cell viability upon treatment with these compounds. The mechanism involves covalent binding to the catalytic cysteine residue of GAPDH, leading to enzyme inactivation and subsequent metabolic disruption within cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains, suggesting potential applications as antimicrobial agents. The specific mechanism may involve disruption of bacterial metabolic pathways through similar inhibition of key enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-Bromo-3,5-dimethylisoxazole | Anticancer | Similar structure but different substituents |

| 3-Bromo-5-aminomethyl-4,5-dihydroisoxazole | Antimicrobial | Enhanced solubility and bioavailability |

| 5-Isoxazolemethanamine | Antiparasitic | Targeting different metabolic pathways |

This comparison highlights how variations in substitution patterns can influence biological activity and therapeutic potential.

Research Findings

- In Vitro Studies : In vitro assays have shown that this compound derivatives can significantly reduce cell proliferation in cancer cell lines while exhibiting low toxicity toward normal cells .

- In Vivo Evaluations : Animal models treated with these compounds have demonstrated reduced tumor growth rates and improved survival outcomes compared to control groups .

Q & A

Q. What are the established synthetic routes for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine, and what key reaction parameters influence yield?

The primary synthesis involves a [3+2] dipolar cycloaddition between dibromoformaldoxime and an appropriate dipolarophile. Key parameters include:

- Solvent selection : Ethyl acetate with KHCO₃ as a base optimizes intermediate stability .

- Reaction conditions : Ambient temperature and exclusion of surfactants (e.g., methylene chloride) improve yield by reducing side reactions .

- Yield optimization : Typical yields range from 49.8% to 55.4%, with purification via fractional crystallization enhancing enantiomeric purity .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological validation includes:

- Spectroscopic analysis : ¹H/¹³C NMR and HRMS (e.g., ESI-QTOF) to verify molecular composition and functional groups .

- Crystallography : X-ray diffraction using SHELXL or SHELXT for unambiguous structural determination, particularly for resolving stereochemical ambiguities .

- Chiral HPLC : To assess enantiomeric excess after resolution .

Advanced Research Questions

Q. What methodologies are effective for resolving racemic mixtures of this compound into enantiomerically pure forms?

- Fractional crystallization : Use of L-mandelic acid in hot methanol/ethanol mixtures selectively crystallizes the desired (S)-enantiomer as a mandelate salt. Recrystallization yields >95% enantiomeric purity .

- Alternative approaches : Chiral auxiliary-based syntheses or enzymatic resolution could be explored but require validation against existing protocols .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Iterative validation : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude degradation artifacts .

- Cross-referencing : Compare observed NMR/HRMS data with literature values (e.g., δ 5.16–5.53 ppm for dihydroisoxazole protons ).

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and identify mismatches caused by conformational flexibility .

Q. What strategies mitigate competing decomposition pathways during the storage of this compound?

- Storage conditions : Maintain at 2–8°C in amber glass under anhydrous, inert atmospheres to prevent bromine displacement or oxidation .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .

Application-Oriented Questions

Q. In what biological systems has this compound been employed as a synthetic intermediate, and what analytical validation is required?

- Transglutaminase inhibitors : Used in PET tracer development for imaging hypoxia-induced pulmonary hypertension. Key steps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.